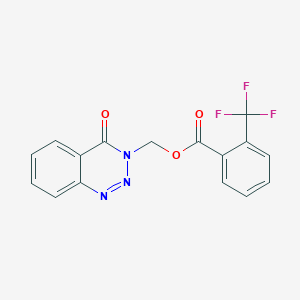

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O3/c17-16(18,19)12-7-3-1-5-10(12)15(24)25-9-22-14(23)11-6-2-4-8-13(11)20-21-22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJSBEHDXMBYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzotriazine ring followed by esterification with 2-(trifluoromethyl)benzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and stability.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe or a ligand in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzotriazinone Esters with Varied Substituents

Key Structural Analogs :

Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Molecular Formula: C₁₀H₉N₃O₃ Molecular Weight: 219.20 g/mol Purity: 95% CAS: EN300-191903 Key Difference: Replaces the trifluoromethylbenzoate group with a simpler acetate ester.

Methyl (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoate Molecular Formula: C₁₀H₇ClFN₃O₂ Molecular Weight: 255.64 g/mol CAS: 1232770-50-1 Key Difference: Incorporates a propanoate ester and a chlorine substituent. The chlorine atom may enhance electrophilicity, influencing reactivity in biological systems.

Target Compound :

- Molecular Formula : C₁₆H₁₁F₃N₃O₃

- Molecular Weight : 398.5 g/mol

- Key Feature : The trifluoromethyl group on the benzoate moiety increases steric bulk and electron-withdrawing effects, which may enhance receptor binding affinity (e.g., GPR139) and resistance to esterase-mediated hydrolysis .

Structural Comparison Table :

Functional Analogues in Pesticidal Chemistry

Benzotriazinone derivatives share structural similarities with sulfonylurea herbicides, which feature triazine cores linked to benzoate esters. Examples include:

Comparison Insights :

- The target compound’s trifluoromethyl group may confer resistance to photodegradation and hydrolysis compared to methoxy or ethoxy groups in pesticidal analogs .

- Unlike sulfonylureas, which inhibit acetolactate synthase (ALS) in plants, benzotriazinones targeting GPR139 suggest divergent biological applications .

Physicochemical and Pharmacokinetic Inferences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.